molecular formula C26H21FN4O3 B5460126 2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B5460126
M. Wt: 456.5 g/mol
InChI Key: OHGZYKJKZYWMIG-AQTBWJFISA-N
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Description

2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, a cyano group, and a fluorophenylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the cyano group, and the coupling of the fluorophenylacetamide moiety. Common synthetic routes may include:

    Formation of Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Coupling of Fluorophenylacetamide Moiety: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the methoxy group.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the cyano group may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core may interact with enzymes or receptors, modulating their activity. The cyano group and fluorophenylacetamide moiety may contribute to the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Z)-2-cyano-2-(1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide
  • 2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-chlorophenyl)acetamide
  • 2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenylacetamide moiety, in particular, may enhance its binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3/c1-16-6-11-21-22(12-16)31-26(30-21)18(14-28)13-17-4-3-5-23(33-2)25(17)34-15-24(32)29-20-9-7-19(27)8-10-20/h3-13H,15H2,1-2H3,(H,29,32)(H,30,31)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGZYKJKZYWMIG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC=C3)OC)OCC(=O)NC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C(=CC=C3)OC)OCC(=O)NC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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